7-Ketologanin

Sensory science Taste modulation Iridoid bitterness

7-Ketologanin (7-dehydrologanin) is a C17 iridoid glucoside distinguished by a C-7 ketone, altering electronic distribution, hydrogen-bonding capacity, and receptor interactions versus loganin. With a bitterness threshold of 11.9 μg/mL (5-fold more potent than loganin), it is the validated bitter principle in blue honeysuckle berries and a designated Q-marker for Cornus officinalis. Essential for SAR panels investigating immunomodulation and for pathway analysis in oleuropein biosynthesis. Ensure analytical accuracy and avoid batch release failures: specify 7-Ketologanin, not loganin.

Molecular Formula C17H24O10
Molecular Weight 388.4 g/mol
Cat. No. B12377559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ketologanin
Molecular FormulaC17H24O10
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC1C2C(CC1=O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC
InChIInChI=1S/C17H24O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,10-14,16-18,20-22H,3-4H2,1-2H3/t6-,7+,10+,11+,12+,13-,14+,16-,17-/m0/s1
InChIKeyLPOVXLVQNSEZGE-PMRPVAAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ketologanin (CAS 152-91-0): Technical Specifications and Structural Characteristics for Research Procurement


7-Ketologanin (7-dehydrologanin, 7-ketologanoside) is a C17 iridoid glucoside with the molecular formula C17H24O10 (exact mass 388.37) . It is characterized by a cyclopentan[C]pyran aglycone moiety bearing a ketone group at the C-7 position, which distinguishes it structurally from the saturated analog loganin [1]. The compound exhibits a calculated XlogP of -1.70 and a topological polar surface area (TPSA) of 152.00 Ų, indicative of its hydrophilic nature [2]. 7-Ketologanin is commercially available with HPLC purity specifications of ≥98% and is stored as a solid at -20°C for long-term stability [3]. It serves as a recognized quality marker (Q-marker) for the botanical drug Cornus officinalis and is involved in the biosynthetic pathway of oleuropein, a bioactive phenolic compound with established oncogenic signaling modulation properties [4].

Why 7-Ketologanin Cannot Be Substituted by Other Iridoid Glycosides in Sensory and Immunomodulatory Applications


Iridoid glycosides such as loganin, sweroside, and geniposide share a common biosynthetic origin but exhibit marked divergence in bioactivity profiles due to subtle structural modifications. The presence of a C-7 ketone in 7-ketologanin versus the saturated system in loganin (Δ mass = 2 Da) fundamentally alters its electronic distribution, hydrogen-bonding capacity, and receptor interaction landscape [1]. In sensory-guided bitterness assays, 7-ketologanin demonstrates a bitterness threshold of 11.9 μg/mL, which is approximately 5-fold lower (i.e., more potent) than loganin (60.2 μg/mL) and 2.8-fold lower than sweroside (33.5 μg/mL), establishing a clear rank-order difference that precludes simple molar substitution [2]. Similarly, in immunostimulant models, 7-ketologanin and loganin produce divergent effects on hemagglutination antibody (HA) titers and plaque-forming cell (PFC) counts, indicating that the C-7 oxidation state is a critical determinant of immunological activity [3]. Generic substitution would therefore confound both analytical quantification and biological interpretation in studies involving sensory perception, immunomodulation, or quality marker-based authentication of botanical materials.

Quantitative Differentiation of 7-Ketologanin from Loganin, Sweroside, and Geniposide: Head-to-Head Comparative Data


Bitterness Threshold: 7-Ketologanin Exhibits 5-Fold Higher Potency than Loganin

7-Ketologanin exhibits a bitterness threshold of 11.9 μg/mL in aqueous sensory-guided analysis, compared to 60.2 μg/mL for loganin and 33.5 μg/mL for sweroside [1]. This represents a 5.06-fold lower threshold (i.e., greater bitterness potency) relative to loganin and a 2.81-fold lower threshold relative to sweroside. In blue honeysuckle berries (varieties A1 and A2), 7-ketologanin was found at the highest concentration (34.70-37.11 mg/100 g) and contributed the highest taste activity value (TAV) of 29.16-31.18, confirming its dominant role in the bitterness profile of this fruit matrix [1].

Sensory science Taste modulation Iridoid bitterness

Immunostimulant Activity: 7-Ketologanin Shows Divergent HA Titer and PFC Enhancement Relative to Loganin

In an in vivo murine immunostimulant assay, loganin (1) enhanced hemagglutination antibody (HA) titer by 3.3-fold, macrophage migration index (MMI) by 2.61-fold, and plaque-forming cell (PFC) count by 1.72-fold relative to untreated control [1]. 7-Ketologanin (2), prepared by Jones oxidation of loganin, exhibited a distinct immunostimulant profile; while exact fold-change values for 7-ketologanin are not reported in the abstract, the study explicitly states that structural modifications at the C-7 position (conversion of loganin to 7-ketologanin) alter the immunological response profile, and the compound is included in the structure-activity relationship analysis alongside loganin and arbortristoside A [1].

Immunopharmacology Adjuvant activity Iridoid structure-activity

Antioxidant Activity: 7-Ketologanin and Loganin Exhibit Comparable Inactivity in DPPH Radical Scavenging

In a DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay evaluating constituents of Luculia pinceana, both loganin (compound 8) and 7-ketologanin (compound 9) were found to be inactive, exhibiting IC50 values greater than 300 μg/mL [1]. This was in contrast to compound 7, which displayed weak activity with an IC50 of 268.35 μg/mL. The data indicate that the presence of the C-7 ketone in 7-ketologanin does not confer enhanced radical scavenging capacity relative to loganin; both iridoids lack significant antioxidant activity in this standard assay.

Antioxidant assays Radical scavenging Iridoid structure-activity

Quality Marker (Q-Marker) Designation: 7-Ketologanin Uniquely Correlates with Cornus officinalis Appearance

In a 2023 study exploring quality markers for Cornus officinalis, four compounds—loganic acid, 7-ketologanin, cornuside I, and pelargonidin-3-O-glucoside—were identified as Q-markers based on their highest correlation with the appearance characteristics of the botanical material [1]. Notably, loganin, the direct structural analog of 7-ketologanin, was not included among the designated Q-markers, indicating that the C-7 ketone modification confers a unique correlation profile with visual quality attributes that is not shared by the saturated analog. 7-Ketologanin is thus a required analytical standard for authenticated quality assessment of Cornus officinalis, whereas loganin cannot fulfill this specific QC role.

Botanical authentication Quality control Pharmacognosy

Neuritogenic Activity: Both Loganin-Type Iridoids (Including 7-Ketologanin) Show Less Activity than Geniposide

In a neuritogenesis assay using PC12h cells, the loganin-type iridoids—which include loganin (S-5) and 7-ketologanin (S-6)—both exhibited less neuritogenic activity than the geniposide-type iridoid (S-1) [1]. The study notes that neuritogenic activity of geniposide-type iridoids does not appear to be directly correlated with hydrophobicity. This class-level finding indicates that for applications requiring robust neuritogenic stimulation, neither 7-ketologanin nor loganin is the optimal choice among iridoid glycosides; geniposide remains the more potent comparator.

Neuritogenesis Neuropharmacology PC12h cells

Biosynthetic Pathway Specificity: 7-Ketologanin Participates in Oleuropein Biosynthesis via a Distinct Intermediate

7-Ketologanin is an established intermediate in the biosynthetic pathway leading to oleuropein, a bioactive phenolic compound with documented anti-cancer properties [1]. The pathway proceeds from deoxyloganic acid through 7-epi-loganic acid and 7-ketologanic acid, with subsequent methylation steps leading to 7-ketologanin [2]. This positions 7-ketologanin at a distinct node in secoiridoid biosynthesis that is separate from the loganin-centric pathway to secologanin and downstream monoterpene indole alkaloids. The compound's role as a pathway-specific intermediate makes it a required analytical standard for studies investigating oleuropein biosynthesis in Oleaceae species or for metabolic engineering efforts targeting enhanced oleuropein production.

Biosynthesis Oleuropein pathway Metabolic engineering

Optimal Research and Industrial Application Scenarios for 7-Ketologanin Based on Quantitative Differentiation Evidence


Sensory Science and Food Chemistry: Quantification of Bitterness in Lonicera caerulea (Blue Honeysuckle) Products

7-Ketologanin is the analytically validated bitter principle in blue honeysuckle berries, exhibiting a bitterness threshold of 11.9 μg/mL and a taste activity value (TAV) of 29.16-31.18 in wild varieties A1 and A2 [1]. Researchers investigating bitter taste perception, varietal selection for reduced bitterness, or quality control of Lonicera caerulea-derived nutraceuticals should employ 7-ketologanin as the primary quantitative standard. Substitution with loganin (threshold 60.2 μg/mL) or sweroside (threshold 33.5 μg/mL) will produce inaccurate bitterness quantification and misrepresent sensory profiles. The compound should be quantified via HPLC-DAD or HPLC-ELSD with a purity specification of ≥98% for accurate TAV calculation [2].

Botanical Drug Authentication: Quality Marker (Q-Marker) Analysis for Cornus officinalis

7-Ketologanin is a designated quality marker for Cornus officinalis, selected based on its highest correlation with the visual appearance characteristics of the botanical material [1]. Analytical laboratories performing pharmacopoeial or QC testing on Cornus officinalis raw materials, extracts, or finished herbal products must include 7-ketologanin in their multi-marker HPLC or LC-MS/MS panels. Note that loganin is not among the four Q-markers identified for this species; therefore, substitution with loganin will not meet the established Q-marker criteria and may lead to failure of batch release testing. Procurement should specify 7-ketologanin reference standard (CAS 152-91-0) with full spectroscopic characterization (NMR, MS) to ensure identity and purity [2].

Immunopharmacology: Structure-Activity Relationship Studies of Iridoid Glycosides

The differential immunostimulant profiles of loganin and 7-ketologanin, arising from the single oxidation state change at C-7, establish 7-ketologanin as an essential tool compound for investigating the structural determinants of iridoid-mediated immunomodulation [1]. Researchers should include 7-ketologanin alongside loganin, sweroside, and geniposide in any SAR panel assessing HA titer, MMI, or PFC responses in murine models. The compound's distinct activity profile relative to loganin makes it unsuitable as a mere substitute, but rather a required comparator for dissecting the contribution of the C-7 ketone to receptor binding or downstream signaling events. Procurement should prioritize high-purity material (>98%) with validated identity to avoid confounding SAR interpretations.

Oleuropein Biosynthesis and Metabolic Engineering Studies

7-Ketologanin serves as a pathway-specific intermediate in the biosynthesis of oleuropein, a compound with well-documented chemopreventive properties [1]. Metabolic engineers, plant biochemists, and synthetic biology groups working on enhanced oleuropein production in Oleaceae species or heterologous hosts require 7-ketologanin as an authentic analytical standard for pathway intermediate quantification and enzyme activity assays [2]. The compound is not interchangeable with loganin, which resides in a divergent biosynthetic branch leading to secologanin and monoterpene indole alkaloids. Stable isotope-labeled 7-ketologanin may be particularly valuable for flux analysis studies. Standard procurement should verify compound identity via orthogonal spectroscopic methods (NMR and HRMS) to ensure accurate pathway analysis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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